molecular formula C17H22ClNO3 B12748172 2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride CAS No. 143436-45-7

2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride

Cat. No.: B12748172
CAS No.: 143436-45-7
M. Wt: 323.8 g/mol
InChI Key: CVJLCDDHSDJBHJ-UHFFFAOYSA-M
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Description

2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride is a heterocyclic organic compound It is known for its unique structure, which includes a furoquinolinium core with methoxy and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the furoquinolinium core .

Scientific Research Applications

2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to its observed effects. For example, it may interact with enzymes or receptors, altering their activity and influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-4,8-dimethoxy-9-methyl-2-(1-methylethyl)furo(2,3-b)quinolinium chloride is unique due to its specific combination of methoxy and methyl groups on the furoquinolinium core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

143436-45-7

Molecular Formula

C17H22ClNO3

Molecular Weight

323.8 g/mol

IUPAC Name

4,8-dimethoxy-9-methyl-2-propan-2-yl-2,3-dihydrofuro[2,3-b]quinolin-9-ium;chloride

InChI

InChI=1S/C17H22NO3.ClH/c1-10(2)14-9-12-16(20-5)11-7-6-8-13(19-4)15(11)18(3)17(12)21-14;/h6-8,10,14H,9H2,1-5H3;1H/q+1;/p-1

InChI Key

CVJLCDDHSDJBHJ-UHFFFAOYSA-M

Canonical SMILES

CC(C)C1CC2=C(C3=C(C(=CC=C3)OC)[N+](=C2O1)C)OC.[Cl-]

Origin of Product

United States

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